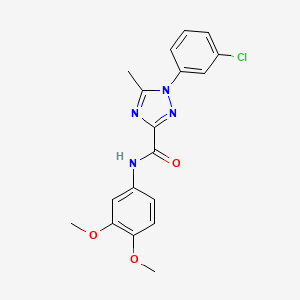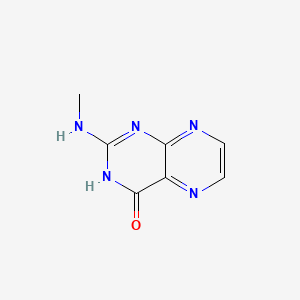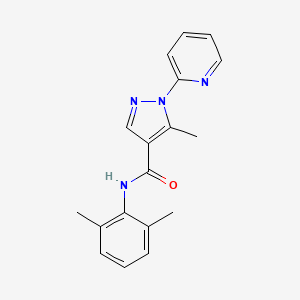
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 3,4-dimethoxyaniline.
Formation of Intermediate: The reaction between 3-chlorobenzoyl chloride and 3,4-dimethoxyaniline in the presence of a base, such as triethylamine, leads to the formation of an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization with hydrazine hydrate to form the triazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Signal Transduction: It modulates signal transduction pathways, leading to the suppression of pro-inflammatory cytokines and mediators.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: This compound lacks the methyl group at the 5-position, which may affect its biological activity and properties.
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxamide: The presence of an ethyl group instead of a methyl group at the 5-position may result in different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C18H17ClN4O3 |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-20-17(22-23(11)14-6-4-5-12(19)9-14)18(24)21-13-7-8-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,21,24) |
Clé InChI |
FSIMRNDAPXIQDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369621.png)

![5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13369627.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide](/img/structure/B13369639.png)
![Isopropyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13369646.png)
![Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369651.png)
![5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369670.png)

![6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369684.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B13369687.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369695.png)
![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13369707.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369710.png)
![2-(1-adamantyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B13369716.png)
